molecular formula C2H4Cl2O4S2 B2624221 Ethane-1,2-disulfonyl dichloride CAS No. 31469-08-6

Ethane-1,2-disulfonyl dichloride

Cat. No.: B2624221
CAS No.: 31469-08-6
M. Wt: 227.07
InChI Key: VRHMNTYGRQBMGR-UHFFFAOYSA-N
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Description

Ethane-1,2-disulfonyl dichloride is a chemical compound with the molecular formula C2H4Cl2O4S2. It is known for its high reactivity and is used in various chemical processes. The compound is characterized by the presence of two sulfonyl chloride groups attached to an ethane backbone, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethane-1,2-disulfonyl dichloride can be synthesized from 1,2-ethanedisulfonic acid disodium salt. The reaction involves the chlorination of the disodium salt under controlled conditions to yield the desired dichloride compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing advanced chlorination techniques and equipment to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethane-1,2-disulfonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Ethane-1,2-disulfonic Acid: Formed from reduction reactions.

Scientific Research Applications

Ethane-1,2-disulfonyl dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethane-1,2-disulfonyl dichloride involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: Ethane-1,2-disulfonyl dichloride is unique due to the presence of two sulfonyl chloride groups on an ethane backbone, providing distinct reactivity and versatility in chemical synthesis compared to its analogs .

Properties

IUPAC Name

ethane-1,2-disulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2O4S2/c3-9(5,6)1-2-10(4,7)8/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHMNTYGRQBMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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